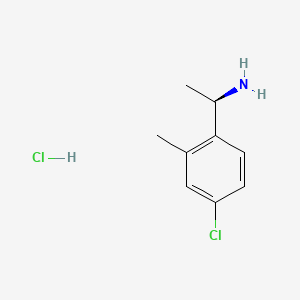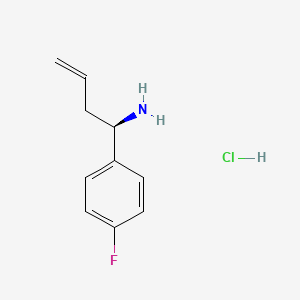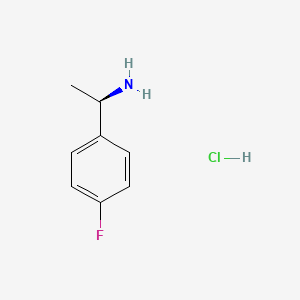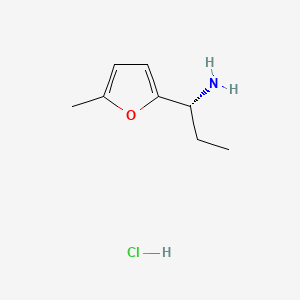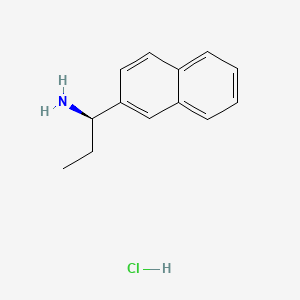![molecular formula C12H21NO3 B591911 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine CAS No. 127562-53-2](/img/structure/B591911.png)
4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
概述
描述
4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol. It is an intermediate in the synthesis of various derivatives, including those used as c-Jun N-terminal kinase inhibitors. The compound features a morpholine ring attached to a spirocyclic structure containing a 1,4-dioxane ring.
作用机制
Target of Action
The primary targets of 4-(1,4-Dioxaspiro[4It is known that this compound is an intermediate in the synthesis of other compounds .
Mode of Action
The exact mode of action of 4-(1,4-Dioxaspiro[4It is used as an intermediate in the synthesis of other compounds, suggesting it may interact with various targets depending on the final compound it is used to produce .
Biochemical Pathways
The specific biochemical pathways affected by 4-(1,4-Dioxaspiro[4As an intermediate, its effects on biochemical pathways would likely depend on the final compound it is used to synthesize .
Result of Action
The molecular and cellular effects of 4-(1,4-Dioxaspiro[4As an intermediate, its effects would likely depend on the final compound it is used to synthesize .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine typically involves the reaction of morpholine with a suitable spirocyclic precursor. One common method includes the reaction of morpholine with 1,4-dioxaspiro[4.5]decan-8-one under acidic or basic conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions and purification techniques such as distillation or crystallization .
化学反应分析
Types of Reactions
4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
科学研究应用
4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including azaindole derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, particularly in the development of kinase inhibitors for treating diseases such as cancer.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
相似化合物的比较
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: A similar spirocyclic compound with a smaller ring size.
1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate: A derivative with a methanesulfonate group.
4-Hydroxycyclohexan-1-one Monoethylene Ketal: Another related compound with a different functional group.
Uniqueness
4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine is unique due to its specific spirocyclic structure and the presence of a morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-3-12(15-9-10-16-12)4-2-11(1)13-5-7-14-8-6-13/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGLFTXYDPTSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N3CCOCC3)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704894 | |
| Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127562-53-2 | |
| Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
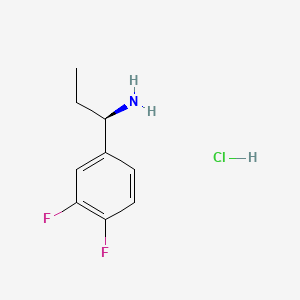
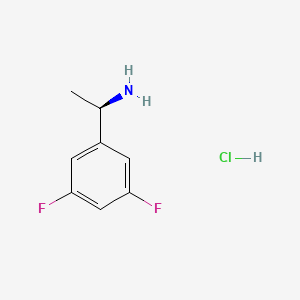

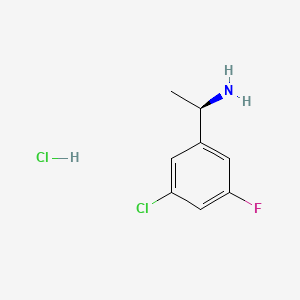
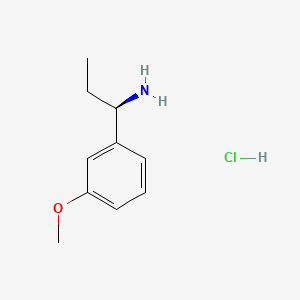
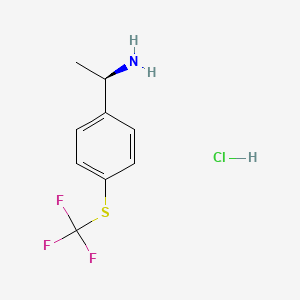
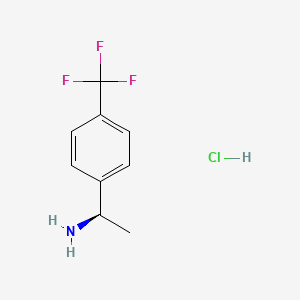
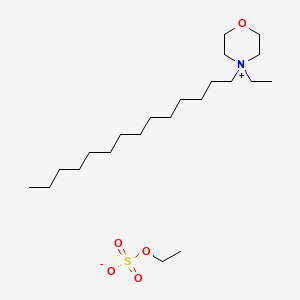
![D-Glucitol 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate]](/img/new.no-structure.jpg)
